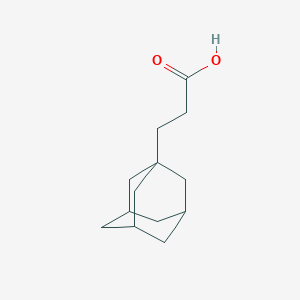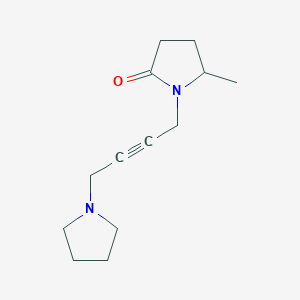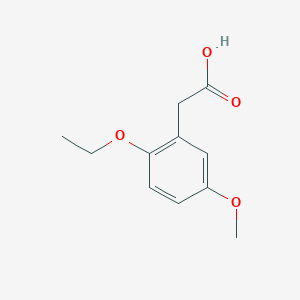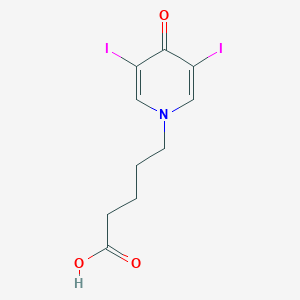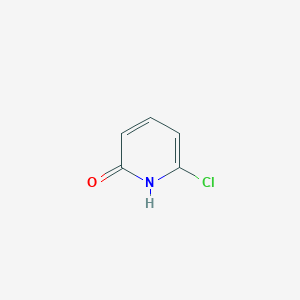
2(1H)-Pyridone, 1-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridone, 1-ethyl-6-methyl- is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, a heterocyclic organic compound, and has a molecular formula of C8H11NO. In
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridone, 1-ethyl-6-methyl- is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including protein kinases and phosphodiesterases. It has also been reported to exhibit anti-inflammatory and antioxidant properties.
Effets Biochimiques Et Physiologiques
Studies have shown that 2(1H)-Pyridone, 1-ethyl-6-methyl- can have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been reported to exhibit neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2(1H)-Pyridone, 1-ethyl-6-methyl- in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 2(1H)-Pyridone, 1-ethyl-6-methyl-. One potential direction is the development of new drugs based on this compound. Another direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2(1H)-Pyridone, 1-ethyl-6-methyl- is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2(1H)-Pyridone, 1-ethyl-6-methyl- have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Méthodes De Synthèse
The synthesis of 2(1H)-Pyridone, 1-ethyl-6-methyl- can be achieved through various methods, including the reaction of ethyl methyl ketone with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methyl-5-nitropyridine with ethyl acetate, followed by reduction with sodium borohydride. These methods have been reported to yield high purity and good yields of 2(1H)-Pyridone, 1-ethyl-6-methyl-.
Applications De Recherche Scientifique
2(1H)-Pyridone, 1-ethyl-6-methyl- has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been studied for its potential as a scaffold for the development of new drugs.
Propriétés
Numéro CAS |
19038-36-9 |
|---|---|
Nom du produit |
2(1H)-Pyridone, 1-ethyl-6-methyl- |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
Clé InChI |
XVWYRVKVLNYXFA-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=CC1=O)C |
SMILES canonique |
CCN1C(=CC=CC1=O)C |
Synonymes |
1-Ethyl-6-methyl-2(1H)-pyridone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



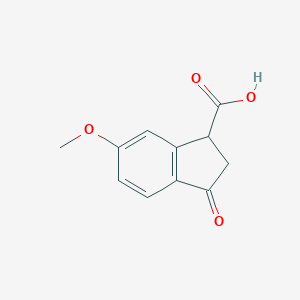
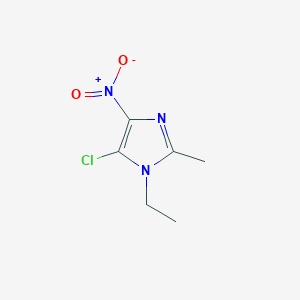
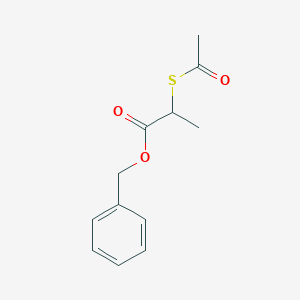
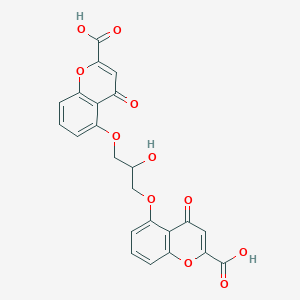
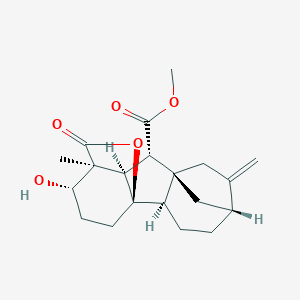
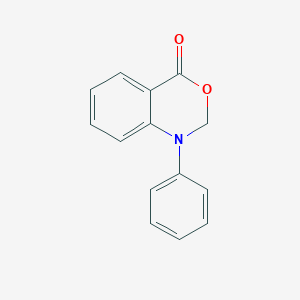
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)

